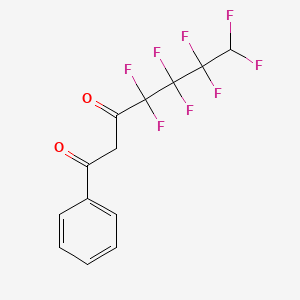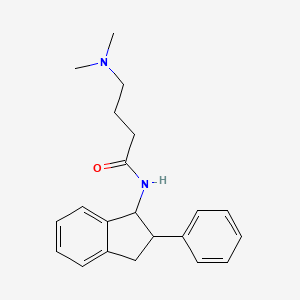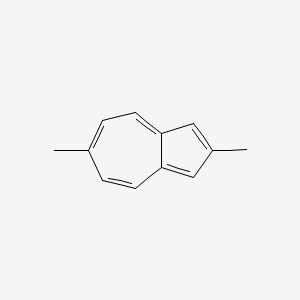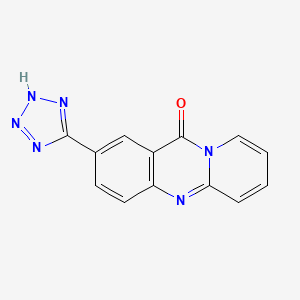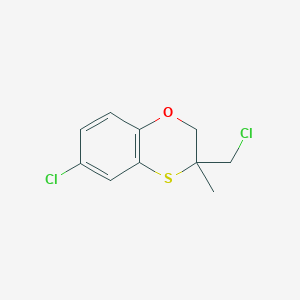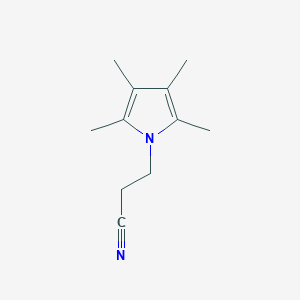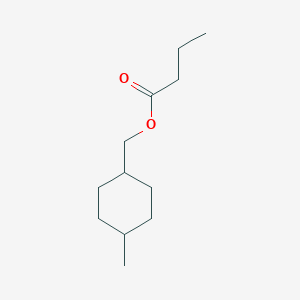
(4-Methylcyclohexyl)methyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylcyclohexyl)methyl butanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by a cyclohexane ring with a methyl group at the 4-position and a butanoate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The most common method for synthesizing esters, including (4-Methylcyclohexyl)methyl butanoate, is through the nucleophilic acyl substitution of an acid chloride with an alcohol. This reaction typically involves the use of a carboxylic acid and an alcohol under acidic conditions to form the ester . Another method involves the reaction of acid anhydrides with alcohols .
Industrial Production Methods
Industrial production of esters often involves the use of catalysts to speed up the reaction and increase yield. Common catalysts include sulfuric acid and p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Análisis De Reacciones Químicas
Types of Reactions
(4-Methylcyclohexyl)methyl butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water and an acid or base catalyst.
Reduction: Common reducing agents include lithium aluminum hydride and diisobutylaluminum hydride.
Transesterification: Often carried out using an alcohol and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: Forms the corresponding carboxylic acid and alcohol.
Reduction: Produces primary alcohols.
Transesterification: Results in the formation of a new ester and alcohol.
Aplicaciones Científicas De Investigación
(4-Methylcyclohexyl)methyl butanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of (4-Methylcyclohexyl)methyl butanoate involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol . In reduction reactions, the ester is reduced to a primary alcohol through the transfer of hydride ions from the reducing agent .
Comparación Con Compuestos Similares
Similar Compounds
Methyl butanoate: Known for its fruity odor resembling apples or pineapples.
Ethyl butanoate: Has a pineapple-like aroma and is used in flavorings.
Butyl butanoate: Also has a fruity odor and is used in perfumes and flavorings.
Uniqueness
(4-Methylcyclohexyl)methyl butanoate is unique due to its cyclohexane ring structure with a methyl group at the 4-position, which distinguishes it from other simple esters like methyl butanoate and ethyl butanoate. This structural feature may impart different chemical and physical properties, making it suitable for specific applications in fragrances and flavorings .
Propiedades
Número CAS |
63141-27-5 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
(4-methylcyclohexyl)methyl butanoate |
InChI |
InChI=1S/C12H22O2/c1-3-4-12(13)14-9-11-7-5-10(2)6-8-11/h10-11H,3-9H2,1-2H3 |
Clave InChI |
MYNVCWHTOWCQQH-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OCC1CCC(CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Bis[(propan-2-yl)oxy]naphthalene](/img/structure/B14497666.png)
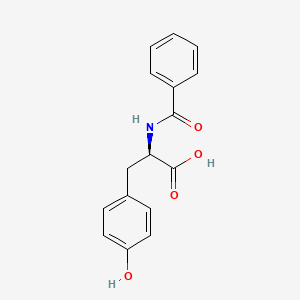
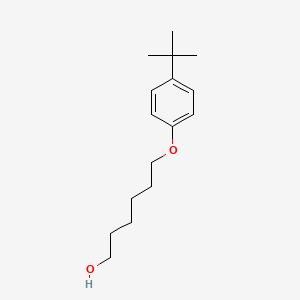
![8-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14497675.png)
![2,6-Bis{3-[methyl(phenyl)amino]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14497682.png)
![Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate](/img/structure/B14497690.png)

